molecular formula C13H10FNO B1593605 4-Fluorobenzanilide CAS No. 366-63-2

4-Fluorobenzanilide

Cat. No. B1593605
CAS RN: 366-63-2
M. Wt: 215.22 g/mol
InChI Key: FIEGRQABVBXYQT-UHFFFAOYSA-N
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Patent
US09193707B2

Procedure details

Into a 5000-mL 4-necked round-bottom flask, was placed aniline (93 g, 1.0 mol, 1.0 equiv.), triethylamine (202 g, 2.0 mol, 2.0 equiv.) and dichloromethane (2,000 mL). This was followed by the addition of 4-fluorobenzoyl chloride (174 g, 1.1 mol, 1.1 equiv.) dropwise with stirring at 0° C. The mixture was stirred at room temperature for 3 hours. The resulting solution was concentrated under vacuum. The solid was filtered out. The filter cake was washed with 1×200 mL of dichloromethane and 3×500 mL of water. This resulted in 200 g (93%) of 4-fluoro-N-phenylbenzamide as white solid. MS (ESI) m/z 216 ([M+H]+).
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
202 g
Type
reactant
Reaction Step Two
Quantity
174 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[F:15][C:16]1[CH:24]=[CH:23][C:19]([C:20](Cl)=[O:21])=[CH:18][CH:17]=1>ClCCl>[F:15][C:16]1[CH:24]=[CH:23][C:19]([C:20]([NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:21])=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
93 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
202 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
174 g
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 5000-mL 4-necked round-bottom flask, was placed
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated under vacuum
FILTRATION
Type
FILTRATION
Details
The solid was filtered out
WASH
Type
WASH
Details
The filter cake was washed with 1×200 mL of dichloromethane and 3×500 mL of water
CUSTOM
Type
CUSTOM
Details
This resulted in 200 g (93%) of 4-fluoro-N-phenylbenzamide as white solid

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C(=O)NC2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.